trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile
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Overview
Description
trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile: is a chemical compound with the molecular formula C13H16N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and benzyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzylamines or benzyl alcohols.
Substitution: Formation of various benzylated piperidine derivatives.
Scientific Research Applications
Chemistry: trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antitumor effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A related compound with a ketone functional group instead of a hydroxyl group.
3-Hydroxy-4-piperidinecarboxylic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
N-Benzylpiperidine: A simpler derivative without the hydroxyl and nitrile groups.
Uniqueness: trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups. This combination of functional groups allows for a wide range of chemical modifications and applications. The compound’s structural features enable it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-3-hydroxypiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-7,9-10H2/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYDMOVDIBVPOL-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C#N)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C#N)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013333-20-4 |
Source
|
Record name | (3R,4R)-1-Benzyl-3-hydroxy-piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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